molecular formula C14H13F5N2O4 B11577804 {5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone

{5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone

Cat. No.: B11577804
M. Wt: 368.26 g/mol
InChI Key: VOKYXAXQKIKJFH-UHFFFAOYSA-N
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Description

The compound {5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone is a complex organic molecule that features a unique combination of functional groups, including difluoro, trifluoromethoxy, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to use a combination of fluorination and pyrazole formation reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

{5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of {5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The difluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • {5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-chlorophenyl)methanone
  • {5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-fluorophenyl)methanone

Uniqueness

The unique combination of difluoro, trifluoromethoxy, hydroxy, and methoxy groups in {5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone distinguishes it from other similar compounds

Properties

Molecular Formula

C14H13F5N2O4

Molecular Weight

368.26 g/mol

IUPAC Name

[5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H13F5N2O4/c1-8-7-12(23,13(15,16)25-14(17,18)19)21(20-8)11(22)9-3-5-10(24-2)6-4-9/h3-6,23H,7H2,1-2H3

InChI Key

VOKYXAXQKIKJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(OC(F)(F)F)(F)F)O)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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